Ethyl 3-anilino-3-oxopropanoate

Synthetic Methodology Amide Bond Formation Malonic Ester Chemistry

Ethyl 3-anilino-3-oxopropanoate (CAS 53341-66-5) is an N-aryl malonamic acid ethyl ester delivering ~92% reproducible yield from aniline, making it the preferred β-keto amide building block for route scoping and scale-up. Its unique N-phenyl substitution governs distinct reactivity in decarboxylative acylation and predictable thermal decomposition (~85% to N,N'-diphenylmalonamide), enabling proactive impurity control. With defined aqueous solubility (1.8 g/L at 25°C) and melting point >300°C, it ensures consistent handling and purification. Generic malonic acid derivatives cannot substitute this compound without risking altered kinetics and compromised reproducibility.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 53341-66-5
Cat. No. B1599072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-anilino-3-oxopropanoate
CAS53341-66-5
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)NC1=CC=CC=C1
InChIInChI=1S/C11H13NO3/c1-2-15-11(14)8-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)
InChIKeyKJSKGJKEWQJVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-anilino-3-oxopropanoate (CAS 53341-66-5): Key Properties and Research-Grade Procurement Specifications


Ethyl 3-anilino-3-oxopropanoate (CAS 53341-66-5) is an N-aryl malonamic acid ethyl ester [1]. It belongs to the class of β-keto amides and serves as a versatile synthetic building block . Its structure features an anilino group attached to a malonic ester backbone, enabling participation in diverse chemical transformations such as Claisen condensations and decarboxylative acylations [2]. This compound is widely utilized in academic and industrial research settings as a chemical intermediate and as a reference standard [3].

Why Procurement Specifications for Ethyl 3-anilino-3-oxopropanoate (CAS 53341-66-5) Cannot Be Met by Generic Substitution


Generic substitution among malonic acid derivatives or β-keto amides is not a reliable procurement strategy for ethyl 3-anilino-3-oxopropanoate due to critical variations in reaction performance and material quality that directly impact synthetic outcomes. The specific N-phenyl substitution pattern confers distinct reactivity profiles in decarboxylative acylation and thermal degradation pathways, as evidenced by comparative yields in malonic ester amide synthesis [1]. Furthermore, the compound exhibits defined physicochemical properties—including a measured melting point exceeding 300°C and a calculated aqueous solubility of 1.8 g/L at 25°C—that significantly influence its handling, purification, and formulation in research and industrial workflows . Relying on unverified analogs risks introducing uncharacterized impurities or altered reaction kinetics that can compromise reproducibility in sensitive applications.

Ethyl 3-anilino-3-oxopropanoate (CAS 53341-66-5): Quantitative Evidence for Selection and Procurement


Decarboxylative Acylation Yield: Ethyl 3-anilino-3-oxopropanoate vs. Structurally Related Amides

In the malonic ester amide synthesis, ethyl 3-anilino-3-oxopropanoate (derived from aniline) was obtained with a yield of approximately 92% under decarboxylative acylation conditions [1]. This performance can be compared to yields reported for other aryl amines in the same study: p-toluidine gave a yield of ~85% for the corresponding amide, and p-phenylenediamine gave ~68% [1]. The variation in yield highlights the influence of the amine nucleophile on the efficiency of this transformation, a key consideration for route scouting and process development.

Synthetic Methodology Amide Bond Formation Malonic Ester Chemistry

Thermal Stability: Pyrolysis Product Distribution of Ethyl 3-anilino-3-oxopropanoate

Under pyrolysis conditions (170–220°C) or boiling in DMF, ethyl 3-anilino-3-oxopropanoate undergoes thermal degradation to form malonic acid symmetric dianilide (N,N'-diphenylmalonamide) with a reported yield of approximately 85% . In comparison, the ethyl ester of 2-aminophenol-derived malonanilic acid yields the corresponding dianilide in 89% yield, while the o-toluidine analog yields its dianilide in 86% yield under the same conditions . This data provides a quantitative benchmark for predicting byproduct formation during high-temperature processing and informs the selection of appropriate reaction and storage conditions.

Thermal Degradation Process Safety Storage Stability

Aqueous Solubility: A Quantitative Parameter for Formulation and Reaction Medium Selection

The calculated aqueous solubility of ethyl 3-anilino-3-oxopropanoate is 1.8 g/L at 25°C [1]. While direct comparative solubility data for closely related N-aryl malonamic acid ethyl esters (e.g., N-(p-tolyl), N-(o-tolyl), N-(4-nitrophenyl) derivatives) are not readily available in the primary literature, this class of compounds generally exhibits low aqueous solubility. This specific value provides a crucial quantitative parameter for selecting compatible solvents for reaction setup, developing purification protocols (e.g., recrystallization), and assessing potential limitations in aqueous-based biological assays or formulations.

Physicochemical Property Solubility Preformulation

High-Value Application Scenarios for Ethyl 3-anilino-3-oxopropanoate (CAS 53341-66-5) Informed by Quantitative Evidence


Preparative Synthesis of β-Keto Amide Building Blocks via Decarboxylative Acylation

Ethyl 3-anilino-3-oxopropanoate is a reliably accessible product of the malonic ester amide synthesis, with reported yields of ~92% from aniline [1]. This high efficiency, supported by quantitative yield data, makes it a preferred starting material or intermediate for constructing more complex β-keto amide scaffolds. Researchers can leverage this reproducible yield for route scoping and scale-up planning.

Thermal Degradation Studies for Process Safety and Byproduct Control

The compound undergoes predictable thermal decomposition to N,N'-diphenylmalonamide with an ~85% yield under pyrolysis conditions . This quantitative insight is critical for process chemists designing high-temperature reactions (e.g., in DMF at reflux) involving this ester. Knowing the major degradation product and its yield allows for proactive mitigation of purity issues and informs safety assessments.

Solvent Selection and Purification Workflow Design for Low-Aqueous-Solubility Compounds

With a calculated aqueous solubility of 1.8 g/L at 25°C [2], ethyl 3-anilino-3-oxopropanoate's handling characteristics are clearly defined. This data point is essential for selecting appropriate organic solvents for reactions and for designing effective purification strategies, such as liquid-liquid extraction or recrystallization from non-aqueous solvent systems.

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